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Compound of Interest

Compound Name: 2-Morpholin-4-ylpropanoic acid

Cat. No.: B3022110

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Morpholin-4-ylpropanoic acid, a heterocyclic compound of interest in medicinal chemistry
and drug development. This document details the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and
interpretation for researchers and scientists. Furthermore, this guide outlines detailed, field-
proven methodologies for the acquisition of such spectroscopic data, ensuring scientific
integrity and reproducibility. Visualizations of the molecular structure and key spectroscopic
correlations are provided to facilitate a deeper understanding of the compound's chemical
architecture.

Introduction

2-Morpholin-4-ylpropanoic acid is a substituted amino acid derivative incorporating a
morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic
properties. A thorough understanding of its spectroscopic characteristics is paramount for its
identification, purity assessment, and structural elucidation in various research and
development settings. This guide serves as a centralized resource for the predicted
spectroscopic data and the underlying principles for their interpretation and experimental
acquisition.

Molecular Structure and Key Features
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2-Morpholin-4-ylpropanoic acid possesses a chiral center at the alpha-carbon of the
propanoic acid moiety. The morpholine ring is attached via a nitrogen atom to this chiral center.
The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and
various aliphatic protons gives rise to a distinct spectroscopic fingerprint.

graph "Molecular_Structure” { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge
[color="#5F6368"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; N4
[label="N", pos="2.5,2.5!"]; C5 [label="C", pos="1.5,3.5!"]; C6 [label="C", pos="0,3.5!"]; O7
[label="0", pos="-1,2.5!"]; C8 [label="C", pos="-1,1!"]; C9 [label="C", pos="-2.5,1!"]; O10
[label="0", pos="-3.5,0!"]; O11 [label="OH", pos="-3,-0.5!"]; H1 [label="H", pos="-0.5,-0.5!"]; H2
[label="H", pos="1.8,-0.5!"]; H3 [label="H", pos="1.2,-0.5!"]; H4 [label="H", pos="3,0.7!"]; H5
[label="H", pos="2,1.3!"]; H6 [label="H", pos="3,3.8!"]; H7 [label="H", pos="1.2,3.8!"]; H8
[label="H", pos="-0.5,3.8!"]; H9 [label="H", pos="-1.5,0.7!"]; H10 [label="H3", pos="-1.5, -0.5!"];

Cl--C2;C2--C3;C3--N4;N4--C5;C5--C6;C6--07;07--C1;C1--C8;C8--C9; C9 --
010; C9--011;C1 -H1;C2--H2; C2--H3;: C3--H4; C3 --H5; C5 -- H6; C6 -- H7; C6 -- H8;
C8 -- H9; C8 -- H10;

label="2-Morpholin-4-ylpropanoic acid"; fontsize=12; }

Caption: Molecular structure of 2-Morpholin-4-ylpropanoic acid.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the
following data has been generated using validated in silico prediction models. These
predictions serve as a robust reference for experimental work.

'H NMR Spectroscopy (500 MHz, CDCI3)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons
of the propanoic acid backbone and the morpholine ring.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.35 Doublet 3H CHs (propanoic acid)
~2.5-2.7 Multiplet 4H CHz-N (morpholine)
~3.20 Quartet 1H CH (propanoic acid)
~3.70 Triplet 4H CH2-O (morpholine)
~10-12 Broad Singlet 1H COOH

Interpretation Insights:

e The methyl group protons on the propanoic acid chain appear as a doublet due to coupling
with the adjacent methine proton.

e The methine proton, in turn, is split into a quartet by the three protons of the methyl group.

e The morpholine protons adjacent to the nitrogen are expected to be deshielded compared to
those adjacent to the oxygen, appearing at a lower field. The protons on the carbons
adjacent to the oxygen will appear as a triplet, while those adjacent to the nitrogen will likely
be a more complex multiplet.[1]

e The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent
on solvent and concentration.

3C NMR Spectroscopy (125 MHz, CDCIs3)

The carbon NMR spectrum provides key information about the carbon framework of the
molecule.
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Chemical Shift (6, ppm) Assignment

~15 CHs (propanoic acid)
~53 CHz2-N (morpholine)

~65 CH (propanoic acid)

~67 CH2-O (morpholine)

~175 COOH

Interpretation Insights:

e The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the

lowest field.

e The carbons of the morpholine ring adjacent to the electronegative oxygen and nitrogen
atoms are also deshielded, with the carbon adjacent to oxygen typically appearing at a
slightly lower field.

e The aliphatic carbons of the propanoic acid backbone appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes of the functional groups
present.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad, Strong _

dimer)
2950-2850 Medium C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
1710 Strong ]

dimer)

C-O-C stretch (ether in
1115 Strong .

morpholine)
1200-1300 Medium C-N stretch (tertiary amine)

Interpretation Insights:

o Avery broad absorption in the 2500-3300 cm~! region, characteristic of the O-H stretching in
a hydrogen-bonded carboxylic acid dimer, is a key diagnostic feature.

e The strong carbonyl (C=0) absorption around 1710 cm~1 further confirms the presence of
the carboxylic acid group.

e The strong C-O-C stretching vibration from the morpholine ring is expected around 1115
cm~L,

Mass Spectrometry (Electron lonization - El)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Predicted Relative

m/z Assignment
Abundance

159.09 ~60% [M]* (Molecular lon)

114.08 ~100% [M - COOH]*

86.06 ~80% [Morpholine-CHz]*

56.05 ~40% [C3HsN]*
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Interpretation Insights:

e The molecular ion peak is expected at an m/z of 159, corresponding to the molecular weight
of the compound (C7H13NOs3)[2].

o A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group
(mass 45), leading to a prominent peak at m/z 114.

o Fragmentation of the morpholine ring is also expected, leading to characteristic ions.

graph "Mass_Spec_Fragmentation” { rankdir=LR; node [shape=box, style=rounded,
fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

M [label="[M]"\nm/z = 159"]; F1 [label="[M - COOH]*\nm/z = 114"]; F2 [label="[Morpholine-
CHz]"\nm/z = 86"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C2H502"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic
data for 2-Morpholin-4-ylpropanoic acid and similar small molecules.

Synthesis of 2-Morpholin-4-ylpropanoic acid

A representative synthesis involves the nucleophilic substitution of a suitable leaving group on
a propanoic acid derivative with morpholine.

Materials:

2-Bromopropanoic acid

Morpholine

Potassium carbonate (K2COs3)

Acetonitrile (CH3CN)
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 Diethyl ether

e Hydrochloric acid (HCI)

e Sodium sulfate (Na2S0a4)
Procedure:

To a solution of 2-bromopropanoic acid (1 eq.) in acetonitrile, add potassium carbonate (2.5
eg.) and morpholine (1.2 eq.).

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography.

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure.

Dissolve the residue in water and wash with diethyl ether to remove any unreacted
morpholine.

Acidify the aqueous layer to pH 2-3 with concentrated HCI.
Extract the product into a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
product.

NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds, or D20).

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
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Acquisition Parameters (*H NMR):

e Spectrometer: 500 MHz

e Pulse Program: Standard single-pulse (zg30)

» Solvent: CDClsz

e Temperature: 298 K

e Number of Scans: 16-32

o Relaxation Delay (d1): 1-2 seconds

e Acquisition Time (aq): 3-4 seconds

e Spectral Width: 12-16 ppm

Acquisition Parameters (33C NMR):

e Spectrometer: 125 MHz

e Pulse Program: Proton-decoupled single-pulse (zgpg30)
e Solvent: CDClsz

e Temperature: 298 K

e Number of Scans: 1024 or more, depending on concentration
o Relaxation Delay (d1): 2 seconds

e Acquisition Time (aq): 1-2 seconds

e Spectral Width: 200-240 ppm

ATR-IR Spectroscopy
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Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples

requiring minimal sample preparation.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR pressure clamp to ensure good contact between the sample
and the crystal.

Record the sample spectrum.

Clean the crystal thoroughly after the measurement.

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for introducing a liquid sample directly into the mass

spectrometer without chromatographic separation.

Procedure:

Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a suitable solvent
system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Infuse the sample solution into the mass spectrometer's ion source using a syringe pump at
a constant flow rate (e.g., 5-10 pL/min).

Acquire the mass spectrum over the desired m/z range.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to
maximize the signal of the molecular ion.

Conclusion

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This technical guide provides a detailed spectroscopic profile of 2-Morpholin-4-ylpropanoic
acid based on robust in silico predictions. The presented *H NMR, 3C NMR, IR, and MS data,
along with their interpretations, serve as a valuable resource for the identification and
characterization of this compound. The included experimental protocols offer practical guidance
for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor in
research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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